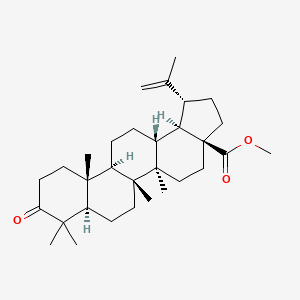

Methyl betulonate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-23,25H,1,9-18H2,2-8H3/t20-,21+,22-,23+,25+,28-,29+,30+,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCPTCZYFSRIGU-DSBZJMBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Betulonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl betulonate, a pentacyclic triterpenoid derived from betulinic acid, has garnered significant attention in the scientific community for its promising pharmacological activities, including potent anti-cancer and anti-malarial properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and isolation, and visualizations of its known signaling pathways to facilitate further research and drug development endeavors.

Core Physical and Chemical Properties

This compound is a white solid at room temperature.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₅₀O₃ | [2] |

| Molecular Weight | 470.7 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 222-223 °C | [3] |

| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Description | Source(s) |

| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the methyl, methylene, and methine protons of the triterpenoid backbone. | |

| ¹³C NMR (CDCl₃, ppm) | Signals for the 31 carbon atoms, including the characteristic carbonyl at C-3 (around 218.3 ppm) and the ester carbonyl (around 176 ppm). | |

| Mass Spectrometry (MS) | The electrospray ionization (ESI+) mass spectrum shows a sodium adduct ion [M+Na]⁺ at m/z 493. |

Experimental Protocols

Synthesis of this compound from Betulinic Acid

This compound can be synthesized from betulinic acid through a two-step process involving esterification of the carboxylic acid group followed by oxidation of the hydroxyl group.

Step 1: Esterification of Betulinic Acid

-

Objective: To convert the carboxylic acid at C-28 to a methyl ester.

-

Reagents and Solvents: Betulinic acid, methanol, sulfuric acid (catalyst).

-

Procedure:

-

Dissolve betulinic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl betulinate.

-

Step 2: Oxidation of Methyl Betulinate

-

Objective: To oxidize the hydroxyl group at C-3 to a ketone.

-

Reagents and Solvents: Methyl betulinate, Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agents, acetone.

-

Procedure:

-

Dissolve the crude methyl betulinate from Step 1 in acetone.

-

Cool the solution in an ice bath.

-

Add Jones reagent dropwise with stirring until a persistent orange-brown color is observed.

-

Quench the reaction by adding isopropanol.

-

Filter the mixture to remove chromium salts.

-

Concentrate the filtrate and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield crude this compound.

-

Purify the product by column chromatography on silica gel.

-

Isolation of this compound from Saussurea lappa

This compound can be isolated from the roots of Saussurea lappa through a series of extraction and chromatographic steps.

Step 1: Extraction

-

Plant Material: Dried and powdered roots of Saussurea lappa.

-

Solvent: Methanol (MeOH).

-

Procedure:

-

Macerate the powdered roots with methanol at room temperature for an extended period (e.g., 7 days), repeating the extraction multiple times.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Step 2: Fractionation

-

Procedure:

-

Suspend the crude methanolic extract in water and partition with ethyl acetate (EtOAc).

-

Separate the ethyl acetate layer, which will contain the less polar compounds including this compound.

-

Evaporate the ethyl acetate to yield a fraction enriched in the target compound.

-

Step 3: Chromatographic Purification

-

Stationary Phase: Silica gel for column chromatography.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, starting with pure n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing this compound and evaporate the solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).

-

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential as an anti-cancer and anti-malarial agent. The following sections detail the known mechanisms of action and the associated signaling pathways.

Anti-Melanoma Activity

This compound and its parent compound, betulinic acid, induce apoptosis in melanoma cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.

The diagram above illustrates that this compound induces mitochondrial stress, leading to the production of ROS. This, in turn, activates Apoptosis Signal-regulating Kinase 1 (ASK1), which subsequently phosphorylates and activates both p38 MAPK and c-Jun N-terminal kinase (JNK). The activation of these pathways culminates in the induction of apoptosis.

Anti-Malarial Activity

The anti-malarial activity of this compound against Plasmodium falciparum is attributed to its ability to modify the erythrocyte membrane. This alteration of the host cell membrane is believed to inhibit parasite invasion and growth.

As depicted, this compound interacts with the erythrocyte membrane, causing morphological changes (stomatocyte formation) that render the red blood cell inhospitable for the invasion and subsequent proliferation of the Plasmodium falciparum parasite.

Conclusion

This compound presents a compelling profile for further investigation in the fields of oncology and infectious diseases. This guide has provided a foundational understanding of its physical and chemical properties, along with established protocols for its synthesis and isolation. The elucidation of its mechanisms of action, particularly in melanoma, offers clear pathways for future research into its therapeutic applications. Further studies are warranted to fully explore the clinical potential of this promising natural product derivative.

References

An In-depth Technical Guide to Methyl Betulonate and its Relationship to Betulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl betulonate and its close structural and functional relationship with betulinic acid, a well-studied pentacyclic triterpenoid with significant therapeutic potential. This document details the chemical structures, synthesis protocols, and comparative biological activities of both compounds, with a focus on their anticancer properties. Quantitative data from various studies are summarized in tabular format for ease of comparison. Furthermore, key signaling pathways associated with the biological effects of betulinic acid are illustrated using Graphviz diagrams, and detailed experimental methodologies are provided for the synthesis of these compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics derived from natural products.

Introduction

Betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid), a naturally occurring pentacyclic triterpenoid, has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anti-HIV, antimalarial, anti-inflammatory, and, most notably, anticancer properties.[1][2] Its selective cytotoxicity against various cancer cell lines, while exhibiting low toxicity to normal cells, makes it a promising candidate for drug development.[3] this compound, the methyl ester of betulinic acid, is a closely related derivative that is often studied in conjunction with its parent compound. Understanding the chemical interplay and comparative biological efficacy of these two molecules is crucial for harnessing their full therapeutic potential. This guide will explore the core aspects of this compound and betulinic acid, providing a detailed technical resource for the scientific community.

Chemical Structures and Relationship

This compound and betulinic acid share the same pentacyclic lupane-type triterpenoid skeleton. The key structural difference lies at the C-28 position. Betulinic acid possesses a carboxylic acid group (-COOH) at this position, whereas this compound has a methyl ester group (-COOCH₃).[4] This seemingly minor difference in functional groups can significantly impact the physicochemical properties of the molecules, such as polarity and solubility, which in turn can influence their biological activity and pharmacokinetic profiles.

Table 1: Chemical Properties of Betulinic Acid and this compound

| Property | Betulinic Acid | This compound |

| Molecular Formula | C₃₀H₄₈O₃ | C₃₁H₅₀O₃ |

| Molecular Weight | 456.7 g/mol | 470.7 g/mol |

| IUPAC Name | (3β)-3-Hydroxy-lup-20(29)-en-28-oic acid | Methyl (3β)-3-hydroxy-lup-20(29)-en-28-oate |

Synthesis and Experimental Protocols

Synthesis of Betulinic Acid from Betulin

Betulinic acid is often synthesized from its more abundant natural precursor, betulin, through oxidation. Several methods have been developed, with a common two-step process involving the oxidation of betulin to betulonic acid, followed by the reduction of the C-3 keto group to a hydroxyl group.

Experimental Protocol: Synthesis of Betulinic Acid from Betulin via Jones Oxidation [5]

Step 1: Oxidation of Betulin to Betulonic Acid

-

Dissolve betulin in acetone at 0°C.

-

Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) to the betulin solution with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding isopropanol.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Extract the crude product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield crude betulonic acid.

Step 2: Reduction of Betulonic Acid to Betulinic Acid

-

Dissolve the crude betulonic acid in a suitable solvent such as tetrahydrofuran (THF) or a mixture of methanol and water.

-

Add sodium borohydride (NaBH₄) portion-wise to the solution at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to decompose the excess NaBH₄.

-

Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

-

Purify the crude betulinic acid by recrystallization or column chromatography to obtain the pure product.

Synthesis of this compound from Betulinic Acid

This compound is typically synthesized from betulinic acid through an esterification reaction.

Experimental Protocol: Esterification of Betulinic Acid

-

Dissolve betulinic acid in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent and wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Biological Activities and Quantitative Data

Both betulinic acid and this compound have been reported to exhibit a range of biological activities. Betulinic acid is particularly well-documented for its potent anticancer effects against a wide variety of cancer cell lines. The cytotoxic activity of this compound has been less extensively studied, but some reports indicate it also possesses antiproliferative and antiprotozoal properties.

Table 2: Comparative Cytotoxic Activity (IC₅₀ in µM) of Betulinic Acid and this compound

| Cell Line | Cancer Type | Betulinic Acid (IC₅₀ µM) | This compound (IC₅₀ µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 11.5 ± 1.8 | - | |

| HT-29 | Colorectal Adenocarcinoma | 84.5 | - | |

| A549 | Lung Carcinoma | 1.5 - 4.2 µg/mL | - | |

| HeLa | Cervical Carcinoma | 6.67 | - | |

| K562 | Chronic Myelogenous Leukemia | 6.25 µg/mL | - | |

| P. falciparum (K1, chloroquine-resistant) | Malaria Parasite | 9.89 | 5.99 | |

| P. falciparum (T9-96, chloroquine-sensitive) | Malaria Parasite | - | - | |

| Trypanosoma cruzi | Chagas Disease Parasite | 19.5 | - |

Note: A direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies. The table highlights the need for more direct comparative studies.

Signaling Pathways

The anticancer activity of betulinic acid has been linked to its ability to induce apoptosis in cancer cells through various signaling pathways. A primary mechanism involves the direct targeting of mitochondria, leading to the release of pro-apoptotic factors.

Mitochondrial Apoptosis Pathway of Betulinic Acid

Betulinic acid can directly induce mitochondrial membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Modulation of PI3K/Akt/mTOR Signaling by Betulinic Acid

Betulinic acid has also been shown to modulate key cell survival signaling pathways, such as the PI3K/Akt/mTOR pathway. By inhibiting this pathway, betulinic acid can suppress cancer cell proliferation, survival, and growth.

Information regarding the specific signaling pathways modulated by this compound is limited. It is often presumed to have a similar mechanism of action to betulinic acid, but further research is required to confirm this and to elucidate any potential differences. The esterification at the C-28 position could potentially alter its interaction with molecular targets, leading to a different pharmacological profile.

Discussion and Future Perspectives

Betulinic acid has demonstrated significant promise as an anticancer agent, with a well-characterized mechanism of action involving the induction of apoptosis through the mitochondrial pathway and the modulation of key survival signaling cascades. Its derivative, this compound, also exhibits biological activity, although it has been less extensively studied.

A critical gap in the current knowledge is the lack of comprehensive, direct comparative studies between betulinic acid and this compound. Such studies are essential to definitively determine the role of the C-28 carboxylic acid group in the biological activity of these compounds. Future research should focus on:

-

Direct comparative in vitro and in vivo studies: Evaluating the cytotoxic and therapeutic efficacy of both compounds in a range of cancer models.

-

Mechanistic studies of this compound: Elucidating the specific signaling pathways through which this compound exerts its biological effects.

-

Pharmacokinetic and bioavailability studies: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand how the methyl ester modification affects their in vivo behavior.

Conclusion

This compound and betulinic acid are closely related pentacyclic triterpenoids with significant therapeutic potential. While betulinic acid has been extensively studied, revealing potent anticancer activity and well-defined mechanisms of action, the pharmacological profile of this compound remains less characterized. This technical guide has summarized the current understanding of the chemical relationship, synthesis, and biological activities of these two compounds. Further direct comparative studies are crucial to fully elucidate their structure-activity relationship and to guide the future development of these promising natural product-based drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl Betulinate | C31H50O3 | CID 73493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methyl Betulonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl betulonate, the methyl ester of the naturally occurring pentacyclic triterpenoid betulinic acid, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of this compound. It details experimental protocols for its isolation from natural sources and its chemical synthesis. Furthermore, this guide explores the compound's mechanism of action, with a focus on its modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

This compound is a derivative of betulinic acid, a lupane-type triterpenoid widely distributed in the plant kingdom. While betulinic acid has been known for a considerable time, the specific isolation and characterization of its methyl ester, this compound, has its own history.

One of the earliest documented isolations of this compound was in the late 1960s from the Australian plant Akania bidwillii (formerly Akania lucens). Subsequent phytochemical studies have identified this compound as a constituent of various other plants, including Saussurea lappa (Costus root), where its presence was confirmed through bioassay-guided fractionation.[1][2][3][4] The discovery of this compound was often concurrent with the broader investigation of the chemical constituents of these medicinal plants and their potential biological activities. Its history is intrinsically linked to the exploration of natural products for therapeutic applications.

Physicochemical Properties

This compound is a white, crystalline solid. A summary of its key physicochemical properties is provided in the table below. This data is crucial for its identification, characterization, and formulation in research and development settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₅₀O₃ | [5] |

| Molecular Weight | 470.73 g/mol | |

| Melting Point | 222-224 °C | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents. Sparingly soluble in methanol and ethanol. Insoluble in water. | |

| ¹H NMR (CDCl₃, ppm) | δ 4.73 (s, 1H, H-29a), 4.60 (s, 1H, H-29b), 3.67 (s, 3H, -OCH₃), 3.19 (dd, J = 11.2, 4.8 Hz, 1H, H-3), 0.76-1.68 (m, CH, CH₂, CH₃) | |

| ¹³C NMR (CDCl₃, ppm) | δ 176.7 (C-28), 150.3 (C-20), 109.7 (C-29), 78.9 (C-3), 56.5, 55.4, 50.5, 49.2, 46.9, 42.4, 40.7, 38.8, 38.7, 37.1, 37.0, 34.2, 32.1, 30.6, 29.7, 27.9, 25.5, 20.8, 19.4, 18.2, 16.1, 16.0, 15.4, 14.7 | |

| IR (KBr, cm⁻¹) | 3448 (O-H), 2945, 2870 (C-H), 1725 (C=O, ester), 1645 (C=C), 1188, 1105 (C-O) | |

| Mass Spectrum (m/z) | 470 [M]⁺, 455, 411, 248, 203, 189 |

Experimental Protocols

Isolation from Natural Sources

The following is a representative protocol for the bioassay-guided isolation of this compound from the roots of Saussurea lappa.

Methodology:

-

Extraction: The air-dried and powdered roots of Saussurea lappa are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude methanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The resulting fractions are subjected to a relevant bioassay (e.g., cytotoxicity assay) to identify the active fraction. Typically, the ethyl acetate fraction shows significant activity.

-

Chromatographic Separation: The active ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions showing the presence of the target compound (as indicated by TLC and the bioassay) are pooled and subjected to further chromatographic purification, which may include repeated column chromatography or preparative high-performance liquid chromatography (HPLC), until a pure compound is obtained.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol/chloroform, to yield white crystals.

-

Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and by comparing the data with published values.

Chemical Synthesis

This compound is most commonly synthesized by the esterification of betulinic acid.

Methodology:

-

Reaction Setup: Betulinic acid is dissolved in anhydrous methanol.

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the solution.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by TLC.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure this compound.

-

Characterization: The identity and purity of the synthesized this compound are confirmed by comparing its physicochemical and spectroscopic data with those of an authentic sample or with literature values.

Biological Activity and Signaling Pathways

While much of the research on the biological activity of lupane-type triterpenoids has focused on betulinic acid, the structural similarity of this compound suggests that it may share or possess analogous mechanisms of action. The primary areas of investigation include its anti-inflammatory, anti-cancer, and anti-malarial properties. The modulation of key signaling pathways is believed to be central to these effects.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Dysregulation of this pathway is a hallmark of many diseases, including cancer. Betulinic acid has been shown to exert its anti-cancer and anti-inflammatory effects by modulating the MAPK pathway. It is hypothesized that this compound acts in a similar manner.

This compound is thought to inhibit the phosphorylation of key kinases in the MAPK cascade, such as Raf, MEK, ERK, JNK, and p38. This inhibition would lead to the downregulation of downstream transcription factors like AP-1 and NF-κB, ultimately suppressing inflammatory responses and inducing apoptosis in cancer cells.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Betulinic acid has been shown to activate the Nrf2 pathway, and it is likely that this compound shares this activity.

This compound is proposed to induce a conformational change in Keap1, leading to the dissociation of the Keap1-Nrf2 complex. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's capacity to combat oxidative stress.

Conclusion and Future Directions

This compound is a promising natural product derivative with a rich history rooted in phytochemistry. Its synthesis from the readily available betulinic acid makes it an accessible compound for further investigation. The data presented in this guide, from its physicochemical properties to its hypothesized mechanisms of action, provide a solid foundation for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Future research should focus on a more definitive elucidation of the specific molecular targets of this compound within the MAPK and Nrf2 signaling pathways. Further in vivo studies are warranted to validate its therapeutic potential for various diseases, including cancer and inflammatory disorders. Additionally, the development of novel analogs of this compound could lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles, paving the way for new therapeutic agents.

References

- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betulinic Acid, the first lupane-type triterpenoid isolated via bioactivity-guided fractionation, and identified by spectroscopic analysis from leaves of Nyctanthes arbor- tristis: its potential biological activities in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of Betulinic Acid, its Methyl Ester and Guaiane Sesquiterpenoids with Protein Tyrosine Phosphatase 1B Inhibitory Activity from the Roots of Saussurea lappa C.B.Clarke [mdpi.com]

- 4. Isolation of betulinic acid, its methyl ester and guaiane sesquiterpenoids with protein tyrosine phosphatase 1B inhibitory activity from the roots of Saussurea lappa C.B.Clarke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Synthesis of Methyl Betulonate from Betulinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of methyl betulonate, a derivative of the naturally occurring pentacyclic triterpenoid, betulinic acid. The synthesis involves a two-step process: the oxidation of the C3 hydroxyl group of betulinic acid to a ketone, followed by the esterification of the C28 carboxylic acid to a methyl ester. An alternative route involving the initial esterification of betulinic acid followed by oxidation is also described.

Overview of the Synthetic Pathway

The synthesis of this compound from betulinic acid can be achieved via two primary routes:

-

Route A: Oxidation of betulinic acid to betulonic acid, followed by methylation of the carboxylic acid.

-

Route B: Esterification of the carboxylic acid of betulinic acid to form methyl betulinate, followed by oxidation of the hydroxyl group.

Both pathways yield the desired product, this compound. The choice of route may depend on the desired intermediate or specific laboratory conditions.

Quantitative Data Summary

The following table summarizes yields for the key transformation steps as reported in the literature. Note that yields can vary based on reaction scale and purification methods.

| Reaction Step | Starting Material | Product | Reagents | Reported Yield | Reference |

| Oxidation | Betulin | Betulonic Acid | Jones' Reagent (CrO₃/H₂SO₄/acetone) | 75% | [1] |

| Oxidation | Betulin | Betulonic Acid | K₂Cr₂O₇–H₂SO₄ on Alumina | 93-98% | [2] |

| Reduction | Betulonic Acid | Betulinic Acid | NaBH₄/THF | Quantitative | [1] |

| Two-Step Oxidation | Betulin | Betulonic Acid | Swern Oxidation followed by NaClO₂ | 86% | [3] |

Experimental Protocols

Route A: Oxidation Followed by Esterification

Step 1: Synthesis of Betulonic Acid from Betulinic Acid (via Jones Oxidation)

This protocol is adapted from the well-established Jones oxidation of betulin and related triterpenoids.[1]

Materials:

-

Betulinic Acid

-

Acetone (anhydrous)

-

Jones' Reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting with water to 100 mL)

-

Isopropanol

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolve betulinic acid (1 equivalent) in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add Jones' reagent dropwise to the stirred solution. The color of the solution will change from orange to green/brown. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 1-2 hours), quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and a green precipitate forms.

-

Dilute the reaction mixture with water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude betulonic acid.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure betulonic acid.

Step 2: Synthesis of this compound from Betulonic Acid (Fisher Esterification)

Materials:

-

Betulonic Acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve betulonic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated H₂SO₄ or HCl (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by recrystallization or silica gel chromatography if necessary to yield pure this compound.

Route B: Esterification Followed by Oxidation

Step 1: Synthesis of Methyl Betulinate from Betulinic Acid

The protocol for this step is identical to Step 2 of Route A, using betulinic acid as the starting material instead of betulonic acid.

Step 2: Synthesis of this compound from Methyl Betulinate

The protocol for this step is identical to Step 1 of Route A, using methyl betulinate as the starting material instead of betulinic acid.

Visualizations

Workflow for the Synthesis of this compound (Route A)

Caption: Synthetic workflow for this compound from betulinic acid.

Chemical Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

References

Application Note and Protocol for the Purification of Methyl Betulonate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl betulonate, the methyl ester of betulinic acid, is a pentacyclic triterpenoid with significant pharmacological interest. It is often synthesized from betulin, a readily available natural product from birch bark, or isolated from various plant sources.[1][2] As a synthetic derivative or a natural isolate, crude this compound often contains impurities such as unreacted starting materials, byproducts, or other structurally related triterpenoids. Column chromatography is a fundamental, effective, and widely used technique for the purification of this compound, yielding a high-purity product suitable for further research and development.[3][4][5]

This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method is designed to be straightforward and reproducible for researchers in organic chemistry and natural product laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate chromatographic conditions and for the characterization of the purified product.

| Property | Value | Reference |

| Molecular Formula | C31H50O3 | |

| Molecular Weight | 470.7 g/mol | |

| Appearance | White to off-white powder | |

| Purity (Commercial) | >97-98% | |

| CAS Number | 2259-06-5 |

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.

Materials and Reagents

-

Crude this compound: Synthesized or extracted.

-

Silica Gel: 70-230 mesh for column chromatography.

-

n-Hexane: HPLC grade.

-

Ethyl Acetate (EtOAc): HPLC grade.

-

Dichloromethane (CH2Cl2): Optional, for sample loading.

-

Methanol (MeOH): Optional, for column flushing.

-

Thin-Layer Chromatography (TLC) plates: Silica gel 60 F254.

-

Developing Chamber for TLC.

-

Staining Solution: Anisaldehyde-sulfuric acid or similar.

-

Glass Column with Stopcock.

-

Cotton or Glass Wool.

-

Sand: Washed and dried.

-

Collection Tubes or Flasks.

-

Rotary Evaporator.

Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This allows for the efficient separation of this compound from impurities.

-

Prepare several eluent systems with varying ratios of a non-polar solvent (n-hexane) and a moderately polar solvent (ethyl acetate). For example: 95:5, 90:10, 85:15 (n-hexane:EtOAc).

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved sample onto TLC plates.

-

Develop the TLC plates in a chamber saturated with the respective eluent systems.

-

Visualize the separated spots under UV light (if applicable) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from other spots.

Column Preparation (Wet Packing Method)

Proper packing of the column is critical for achieving good separation.

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

-

Add a thin layer (approx. 1 cm) of sand over the plug.

-

In a separate beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel should be 50-100 times the weight of the crude sample.

-

Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

-

Open the stopcock to drain the excess solvent, ensuring that the solvent level does not fall below the top of the silica gel bed.

-

Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.

Sample Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.

-

Alternatively, for less soluble samples, use the dry loading method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

-

Carefully add the dissolved sample or the silica gel-adsorbed sample to the top of the column.

-

Drain the solvent until the sample has entered the sand layer.

-

Gently add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is loaded onto the silica gel.

Elution and Fraction Collection

Elution is performed using a gradient of increasing polarity to separate the components of the mixture.

-

Begin elution with a low polarity mobile phase, such as 100% n-hexane or a high n-hexane to ethyl acetate ratio (e.g., 98:2).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be:

-

n-Hexane:EtOAc (98:2)

-

n-Hexane:EtOAc (95:5)

-

n-Hexane:EtOAc (90:10)

-

n-Hexane:EtOAc (85:15)

-

n-Hexane:EtOAc (80:20)

-

-

Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL) in separate test tubes or flasks.

-

Continuously monitor the separation by spotting collected fractions onto TLC plates, developing them in the appropriate eluent, and visualizing the spots.

-

Combine the fractions that contain pure this compound.

Isolation and Characterization of Purified this compound

-

Combine the pure fractions containing this compound.

-

Remove the solvent using a rotary evaporator to obtain the purified solid.

-

Dry the purified this compound under vacuum to remove any residual solvent.

-

Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.

Caption: Workflow for this compound Purification.

Principle of Separation

The following diagram illustrates the logical relationship of how different components are separated based on their polarity during column chromatography.

Caption: Separation Principle in Column Chromatography.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following the outlined steps for TLC analysis, column preparation, sample loading, gradient elution, and fraction analysis, researchers can effectively purify this compound to a high degree of purity. The provided workflows and principles should serve as a valuable guide for scientists and professionals in the field of drug development and natural product chemistry.

References

- 1. Isolation of Betulinic Acid, its Methyl Ester and Guaiane Sesquiterpenoids with Protein Tyrosine Phosphatase 1B Inhibitory Activity from the Roots of Saussurea lappa C.B.Clarke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Column chromatography - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

Application Note: Quantitative Analysis of Methyl Betulonate using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl Betulonate. The described protocol is designed for accuracy, precision, and reliability, making it suitable for routine quality control and research applications in drug development. The method utilizes a reversed-phase C18 column with UV detection, providing a stable and reproducible system for the determination of this compound in various sample matrices.

Introduction

This compound, a derivative of the naturally occurring pentacyclic triterpenoid Betulinic Acid, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters. The lack of strong chromophores in triterpenoids necessitates detection at lower UV wavelengths, typically around 205-210 nm[1].

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., Qualisil C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile and methanol, and purified water (Milli-Q or equivalent).

-

Reference Standard: this compound, with a purity of ≥98%.

-

Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the quantification of this compound. These are based on established methods for similar triterpenoids like betulinic acid[2].

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm |

| Run Time | 15 minutes |

Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. General procedures include:

-

Solid Samples (e.g., plant material, powders):

-

Accurately weigh the sample and extract with a suitable solvent (e.g., methanol, ethanol) using sonication or reflux.

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

-

Liquid Samples (e.g., formulations, biological fluids):

-

For clear solutions, direct injection after filtration may be possible.

-

For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances. Protein precipitation is a common technique for biological samples.

-

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Linearity

The linearity of the method is determined by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy

Accuracy is assessed by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

| Spike Level | Mean Recovery (%) | RSD (%) |

| 80% | 98.0 - 102.0 | ≤ 2.0 |

| 100% | 98.0 - 102.0 | ≤ 2.0 |

| 120% | 98.0 - 102.0 | ≤ 2.0 |

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Precision Level | RSD (%) |

| Repeatability (n=6) | ≤ 2.0 |

| Intermediate Precision (n=6 over 3 days) | ≤ 2.0 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

| Parameter | Estimated Value |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The method is considered robust if the results remain unaffected by these minor changes.

Stability-Indicating Assay

For drug development, it is crucial to establish a stability-indicating method. This involves subjecting a sample of this compound to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. The HPLC method should be able to separate the intact drug from any degradation products, demonstrating its specificity and stability-indicating nature.

Experimental Workflows and Diagrams

Caption: HPLC analysis workflow for this compound.

Caption: Sample preparation workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for a wide range of applications in pharmaceutical research and quality control. Proper method validation is essential to ensure the generation of high-quality and reliable data.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignment of Methyl Betulonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl betulonate, a pentacyclic triterpenoid derived from the oxidation of betulin, is a compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous assignment of the chemical structure of natural products like this compound. These application notes provide a detailed summary of the ¹H and ¹³C NMR spectral data of this compound, along with comprehensive protocols for sample preparation and spectral acquisition.

Chemical Structure of this compound

This compound possesses a lupane skeleton, characterized by a five-ring system and an isopropenyl group at C-19. The structure and numbering of the carbon atoms are crucial for the correct assignment of NMR signals.

Synonyms: Betulinic acid methyl ester, Methyl 3-oxo-lup-20(29)-en-28-oate[1]

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.

Table 1: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 39.6 |

| 2 | 34.2 |

| 3 | 218.3 |

| 4 | 47.4 |

| 5 | 54.9 |

| 6 | 19.7 |

| 7 | 33.5 |

| 8 | 40.9 |

| 9 | 49.7 |

| 10 | 36.9 |

| 11 | 21.4 |

| 12 | 25.2 |

| 13 | 37.4 |

| 14 | 42.8 |

| 15 | 27.0 |

| 16 | 29.3 |

| 17 | 47.8 |

| 18 | 48.7 |

| 19 | 47.8 |

| 20 | 150.4 |

| 21 | 29.6 |

| 22 | 34.0 |

| 23 | 26.6 |

| 24 | 21.1 |

| 25 | 15.8 |

| 26 | 16.0 |

| 27 | 14.7 |

| 28 | 176.8 (COOCH₃) |

| 29 | 109.8 |

| 30 | 19.1 |

| 31 (OCH₃) | 51.5 |

Note: The chemical shift for C-28 and the methyl ester carbon are based on typical values for methyl esters of triterpenoic acids.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Proton No. | Chemical Shift (δ, ppm) | Multiplicity |

| H-23 | 1.08 | s |

| H-24 | 1.03 | s |

| H-25 | 0.93 | s |

| H-26 | 1.07 | s |

| H-27 | 1.00 | s |

| H-29a | 4.69 | s |

| H-29b | 4.59 | s |

| H-30 | 1.70 | s |

| OCH₃ | 3.67 | s |

Note: The proton assignments are based on typical values for lupane-type triterpenoids and data from similar compounds. 's' denotes a singlet.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is commonly used for triterpenoids.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure no solid particles are transferred.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, it is often more convenient to reference the spectra to the residual solvent peak (for CDCl₃, δH = 7.26 ppm and δC = 77.16 ppm).

Protocol 2: NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

-

2D NMR Spectroscopy (for complete assignment):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

Workflow for NMR Spectral Assignment

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

References

Application Notes and Protocols: Preparing Methyl Betulonate Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl betulonate, a derivative of the naturally occurring pentacyclic triterpenoid Betulinic Acid, is a compound of significant interest for its potential therapeutic properties, including anticancer and antioxidant activities. Accurate and reproducible in vitro studies are fundamental to elucidating its mechanism of action and evaluating its efficacy. A critical and often overlooked aspect of this research is the proper preparation of this compound solutions. Due to its hydrophobic nature and limited solubility in aqueous media, standardized protocols are essential to ensure compound stability, accurate dosing, and the validity of experimental results.

These application notes provide detailed protocols for the solubilization, preparation of stock and working solutions, and a sample application in a common cell-based assay.

Physicochemical Properties and Solubility

This compound is a lipophilic molecule with poor water solubility, a common challenge for in vitro testing. While specific solubility data for this compound is not extensively published, data from its parent compound, Betulinic Acid, and the related compound Betulin, provide essential guidance. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.

For compounds like Betulin that are sparingly soluble even in DMSO, a mixed solvent system can significantly improve solubility. A mixture of DMSO and ethanol (e.g., 50:50 by weight) has been shown to dramatically increase the solubility of Betulin, particularly with gentle heating. This approach may be beneficial if solubility issues arise with this compound.

Table 1: Solubility and Storage Recommendations

| Parameter | Recommendation | Source(s) |

| Primary Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | |

| Aqueous Solubility | Very low / Practically insoluble | |

| Stock Solution Conc. | 10-50 mM (in 100% DMSO) | Inferred from standard lab practice |

| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots | Inferred from standard lab practice |

| Final DMSO Conc. in Assay | Typically ≤ 0.5%, must be consistent with vehicle control | Inferred from standard lab practice |

Protocols for Solution Preparation

Protocol 2.1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution of this compound (Molecular Weight: 468.7 g/mol ) in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, conical-bottom 1.5 mL or 2.0 mL microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile tips

Procedure:

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 4.69 mg of this compound powder directly into the tube.

-

Solubilization: Add 500 µL of 100% DMSO to the tube containing the powder.

-

Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes. A brief sonication or gentle warming (to 37°C) may be applied to aid dissolution if particulates remain. Visually inspect the solution against a light source to ensure complete dissolution.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile aliquots (e.g., 20 µL) to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2.2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the 20 mM DMSO stock solution into cell culture medium for treating cells.

Materials:

-

20 mM this compound stock solution (from Protocol 2.1)

-

Sterile complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes or 96-well plates for dilution

-

Pipettors and sterile tips

Procedure:

-

Thawing: Thaw one aliquot of the 20 mM stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock in culture medium. For example, add 5 µL of the 20 mM stock to 995 µL of culture medium to create a 100 µM solution. This helps ensure accuracy in subsequent dilutions.

-

Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations. For example, to prepare 50 µM, 25 µM, and 12.5 µM solutions, you can perform a 1:2 serial dilution in culture medium.

-

Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the test compound. For the 100 µM intermediate stock example above, the final DMSO concentration is 0.5% (5 µL in 1000 µL). The vehicle control should therefore be 0.5% DMSO in culture medium.

-

Application: Use the prepared working solutions and the vehicle control to treat cells immediately. It is recommended to prepare working solutions fresh for each experiment to avoid potential degradation or precipitation in the aqueous medium.

Experimental Workflow Diagram

Caption: Workflow for preparing this compound solutions.

Application in In Vitro Assays

This compound and its parent compounds are frequently evaluated for their cytotoxic effects against cancer cell lines. The MTT and WST-1 assays are common colorimetric methods used for this purpose. They measure the metabolic activity of cells, which correlates with cell viability.

Protocol 3.1: Example Cytotoxicity Assay using MTT

This protocol provides a general guideline for assessing the cytotoxicity of this compound against an adherent cancer cell line (e.g., HeLa, MCF-7) over a 48-hour period.

Materials:

-

Adherent cancer cells in culture

-

Complete cell culture medium

-

This compound working solutions and vehicle control (from Protocol 2.2)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Treatment: After 24 hours, carefully remove the medium. Add 100 µL of the freshly prepared this compound working solutions (in a range of concentrations) and the vehicle control to the appropriate wells. Include wells with medium only as a background control.

-

Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours until purple formazan crystals are visible.[1][2]

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently pipette to ensure complete dissolution.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells after subtracting the background absorbance. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 2: Reference Concentrations for Betulinic Acid and Derivatives in In Vitro Assays

| Assay Type | Cell Line(s) | Compound | Concentration Range / IC₅₀ | Source(s) |

| Cytotoxicity | Melanoma cell lines | Betulinic Acid | IC₅₀: 2.21 µM to 15.94 µM | |

| Cytotoxicity | Breast cancer, Melanoma | Betulonic Acid Amides | Tested up to 200 µM | |

| Antioxidant | Porcine oocytes | Betulinic Acid | 0.1 µM showed significant effects | |

| Apoptosis Induction | HeLa (Cervical Cancer) | Betulinic Acid | 30 µM used for mechanism studies | [4] |

Mechanism of Action & Signaling Pathways

Betulinic acid and its derivatives are known to exert their anticancer effects by modulating multiple cellular signaling pathways. One of the key pathways implicated is the PI3K/Akt (Protein Kinase B) pathway , which is a central regulator of cell survival, proliferation, and apoptosis.[4] In many cancer cells, this pathway is constitutively active, promoting survival and resistance to apoptosis. Studies have shown that Betulinic Acid can induce apoptosis by inhibiting the activation (phosphorylation) of Akt. This leads to downstream effects, including the activation of pro-apoptotic proteins and ultimately, cell death.

Caption: Simplified PI3K/Akt signaling pathway.

Stability and Storage Considerations

Stock Solutions in DMSO:

-

DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water can decrease the solubility of hydrophobic compounds and potentially lead to precipitation upon freezing or long-term storage.

-

To mitigate this, use anhydrous (dry) DMSO, handle it in a low-humidity environment, and store stock solutions in small, tightly-sealed, single-use aliquots.

-

While many compounds are stable in DMSO through multiple freeze-thaw cycles, it is compound-specific. Minimizing these cycles by using aliquots is best practice.

Working Solutions in Cell Culture Media:

-

The stability of small molecules in aqueous cell culture media can be limited. Factors like pH, enzymatic degradation (from serum components), and binding to proteins or plasticware can reduce the effective concentration of the compound over the course of a multi-day experiment.

-

It is strongly recommended to prepare working solutions fresh from a frozen DMSO stock immediately before each experiment. This ensures that cells are exposed to a known and accurate concentration of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

Application Notes and Protocols for Methyl Betulonate Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl betulonate, a derivative of the naturally occurring pentacyclic triterpene betulinic acid, has garnered significant interest in oncological research due to its cytotoxic effects on various cancer cell lines.[1][2] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay. These assays are robust, reliable, and suitable for high-throughput screening of cytotoxic compounds.

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[3][4][5] The amount of formazan produced is proportional to the number of viable cells. The SRB assay, on the other hand, quantifies cell density based on the measurement of total cellular protein content, offering a stable endpoint that is less susceptible to metabolic interference.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound and related compounds, presenting 50% inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | 518A2 (melanoma) | SRB | 16.93 | |

| This compound | 518A2 (melanoma) | SRB | 28.75 | |

| This compound | B16 2F2 (melanoma) | Not Specified | 4.9 | |

| This compound | SK-LU-1 (lung cancer) | Not Specified | 60.84 µg/mL | |

| This compound | HepG2 (liver cancer) | Not Specified | 77.43 µg/mL | |

| This compound | HeLa (cervical cancer) | Not Specified | 80.17 µg/mL | |

| This compound | SK-MEL-2 (melanoma) | Not Specified | 66.17 µg/mL | |

| This compound | AGS (gastric cancer) | Not Specified | 69.94 µg/mL |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is adapted for adherent cancer cell lines to determine the cytotoxicity of this compound.

Materials:

-

This compound

-

Adherent cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, carefully add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

-

SRB (Sulforhodamine B) Assay Protocol

This protocol is suitable for determining the cytotoxicity of this compound in adherent cancer cell lines by quantifying total protein content.

Materials:

-

This compound

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Acetic acid, 1% (v/v)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with this compound.

-

-

Cell Fixation:

-

After the desired incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Washing:

-

Carefully remove the supernatant.

-

Wash the plate five times with 1% acetic acid to remove the TCA and unbound components.

-

Allow the plate to air dry completely.

-

-

SRB Staining:

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plate five times with 1% acetic acid to remove the unbound SRB dye.

-

Allow the plate to air dry completely.

-

-

Protein-Bound Dye Solubilization:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

-

-

Absorbance Measurement:

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of growth inhibition against the log of the compound concentration to determine the IC50 value.

-

Visualizations

Caption: Experimental workflow for MTT and SRB cytotoxicity assays.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. broadpharm.com [broadpharm.com]

- 3. A novel derivative of betulinic acid, SYK023, suppresses lung cancer growth and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchhub.com [researchhub.com]

Application Notes and Protocols for the Use of Betulinic Acid and Its Derivatives in Melanoma Cell Culture Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of betulinic acid and its derivatives, such as methyl betulonate, in melanoma cell culture studies. While specific data for this compound is limited, the protocols and data presented for the parent compound, betulinic acid, and other derivatives offer a strong foundational methodology for investigating its potential anti-melanoma activity.

Introduction

Betulinic acid, a pentacyclic triterpene derived from the bark of birch trees, and its derivatives have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, with a particular selectivity for melanoma.[1][2] These compounds represent a promising class of natural products for the development of novel anti-cancer therapies. This compound, an ester derivative of betulinic acid, is expected to exhibit similar or potentially enhanced activity due to increased bioavailability, a common characteristic of such modifications.[1][2]

This document outlines detailed protocols for evaluating the efficacy of these compounds in melanoma cell culture models, methods for elucidating their mechanism of action, and a summary of reported quantitative data for betulinic acid and related derivatives.

Data Presentation: Cytotoxicity of Betulinic Acid and Derivatives in Melanoma Cell Lines